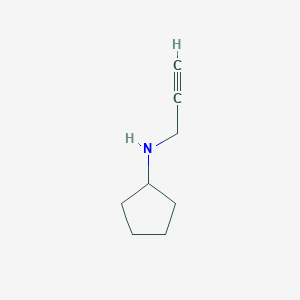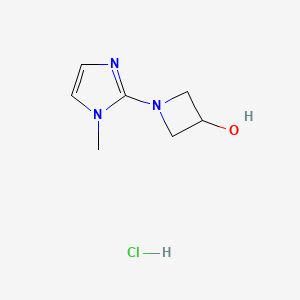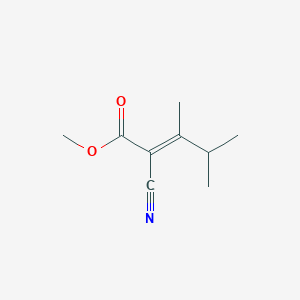![molecular formula C13H13ClN2O3S2 B2613520 4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1396874-36-4](/img/structure/B2613520.png)
4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biological Potential
The compound “4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” could potentially have a wide range of biological applications. Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis of Fenofibrate Class of Lipid Lowering Drugs
“4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is an essential intermediate for the synthesis of fenofibrate class of lipid-lowering drugs . Fenofibrate is used to lower cholesterol levels in patients at risk of cardiovascular disease.
Synthesis of Poly Ether Ketone (PEK)
This compound is also used in the synthesis of Poly Ether Ketone (PEK) . PEK is a high-performance polymer used in engineering applications due to its excellent mechanical properties, chemical resistance, and high-temperature stability.
Eco-friendly Solid Acid Catalysts
The compound has been synthesized using eco-friendly solid acid catalysts . This method reduces the generation of hazardous waste and is simple in the workup process and easy separation .
Anticancer Activity
New analogues of “4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” have been designed and synthesized for their potential anticancer activity . These compounds were designed based on the pharmacophoric features of tubulin inhibitors .
Tubulin Inhibitors
The compound has been used in the design of tubulin inhibitors . Tubulin inhibitors are a class of drugs that interfere with the polymerization of microtubules and have applications in cancer treatment.
Mechanism of Action
Target of action
Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its functional groups. Some thiazole derivatives work by inhibiting certain enzymes, interacting with various cellular targets, or disrupting critical biological pathways
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific biological activity. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular metabolism
Pharmacokinetics
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical properties
Result of action
The result of action of thiazole derivatives can include a variety of cellular and molecular effects, depending on their specific biological activity
Action environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors can include pH, temperature, presence of other compounds, and more
properties
IUPAC Name |
4-chloro-2-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-10-2-1-3-11-12(10)15-13(20-11)19-8-6-16(7-8)21(17,18)9-4-5-9/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOGDMYIIHSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)
![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)





![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)

![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)
![8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B2613457.png)
